molecular formula C15H25N3O4 B572104 (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate CAS No. 1242267-80-6

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Cat. No.: B572104
CAS No.: 1242267-80-6
M. Wt: 311.382
InChI Key: KSXCMLBJAMFZEZ-LLVKDONJSA-N
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Description

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chemical compound with a piperazine ring structure It is characterized by the presence of two tert-butyl ester groups and a cyano group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and cyanide sources. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and tert-butyl ester groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
  • 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Uniqueness

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCMLBJAMFZEZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705389
Record name Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-80-6
Record name Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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